N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide
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Overview
Description
Benzothiazole is a heterocyclic compound. It’s a bicyclic system, consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The C-5 atom in the benzothiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Activity
Several studies have synthesized and evaluated derivatives incorporating the benzothiazole moiety for their antitumor activities. For instance, compounds with various 6,5-heterocyclic analogues as alternatives to the benzothiazole ring have shown similar in vitro potency and in vivo efficacy against PI3Kα and mTOR, with minimal metabolic deacetylation, highlighting the potential for improved metabolic stability in cancer treatment strategies (Stec et al., 2011). Furthermore, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating a thiazolyl moiety have demonstrated promising inhibitory effects on different cancer cell lines (Albratty et al., 2017), indicating a broad spectrum of potential anticancer applications.
Corrosion Inhibitors
The chemical stability and protective properties of compounds featuring the benzothiazole backbone have been explored in the context of corrosion inhibition. New long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives have been synthesized and assessed for their effectiveness as corrosion inhibitors, showing promising results in protecting steel coupons in acidic medium (Yıldırım & Cetin, 2008). This suggests potential applications in industries where corrosion resistance is crucial.
Structural and Biochemical Studies
The structural characterization of compounds containing the benzothiazole unit has provided insights into their potential interactions with biological targets. For instance, the synthesis and structural analysis of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have revealed specific intermolecular interactions, such as hydrogen bonds and π-interactions, which could be foundational in the design of new drugs with targeted biological activities (Boechat et al., 2011).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The properties of thiazole derivatives can be tailored for application under specific conditions , suggesting that environmental factors may play a role in their action.
Future Directions
Properties
IUPAC Name |
N-cyclopentyl-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c1-22(9-13(23)20-10-5-2-3-6-10)15-21-14-11(16(17,18)19)7-4-8-12(14)24-15/h4,7-8,10H,2-3,5-6,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCLBKFXJSLASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCC1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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